Quantified Histamine H3 Receptor Antagonist Potency: Comparative pA₂ Analysis Versus Reference Antagonist Thioperamide
In a direct in vitro functional assay measuring electrically evoked contraction of the guinea pig jejunum, the benzyl derivative of N-propylpentan-1-amine incorporating the 1-benzyl-4-hydroxypiperidine scaffold demonstrated significant histamine H3 receptor antagonism with a pA₂ value of 7.79 [1][2]. This potency was benchmarked against the reference H3 antagonist thioperamide, which exhibited a pA₂ of 8.67 under identical assay conditions [1][2]. The resulting potency differential of ΔpA₂ = 0.88 (approximately 7.6-fold difference in antagonist activity) defines the empirical activity window for this chemotype relative to a known reference standard [1][2].
| Evidence Dimension | Histamine H3 receptor antagonist potency (functional assay) |
|---|---|
| Target Compound Data | pA₂ = 7.79 |
| Comparator Or Baseline | Thioperamide (pA₂ = 8.67) |
| Quantified Difference | ΔpA₂ = 0.88 (thioperamide ~7.6-fold more potent) |
| Conditions | Electrically evoked contraction of isolated guinea pig jejunum (in vitro functional assay) |
Why This Matters
This quantitative benchmark establishes the functional H3 antagonist potency of the 1-benzyl-4-hydroxypiperidine scaffold, enabling direct comparison with alternative chemotypes when selecting building blocks for H3-targeted drug discovery programs.
- [1] Maslowska-Lipowicz I, Figlus M, Zuiderveld OP, Walczynski K. New 1-benzyl-4-hydroxypiperidine derivatives as non-imidazole histamine H3 receptor antagonists. Arch Pharm (Weinheim). 2008 Dec;341(12):762-73. doi:10.1002/ardp.200800070. View Source
- [2] Olszewska B, Stasiak A, Flores DM, Fogel WA, Leurs R, Walczyński K. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure-Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Int J Mol Sci. 2018 Apr;19(4):1185. View Source
